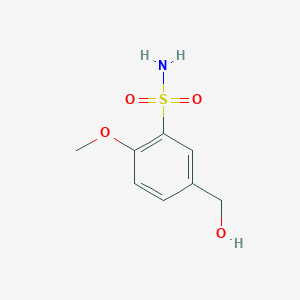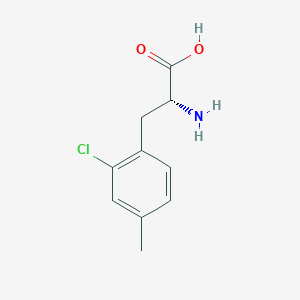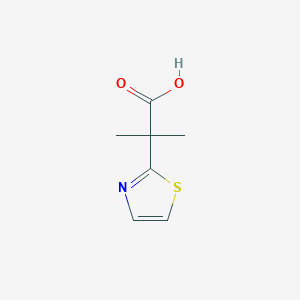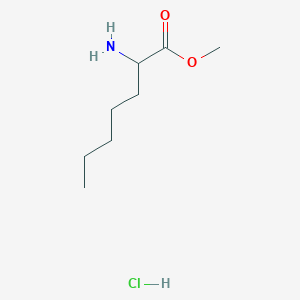
4-Methoxy-3-(aminosulfonyl)benzyl alcohol
Overview
Description
4-Methoxybenzyl alcohol, also known as Anise alcohol or p-Anisyl alcohol, is an organic compound with the chemical formula CH3OC6H4CH2OH . It is a colorless liquid that is used as a fragrance and flavorant . It occurs naturally but is produced by reduction of anisaldehyde .
Synthesis Analysis
4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols, and phenols . It is produced by the reduction of anisaldehyde .Molecular Structure Analysis
The molecular formula of 4-Methoxybenzyl alcohol is C8H10O2 . Its average mass is 138.164 Da and its monoisotopic mass is 138.068085 Da .Physical And Chemical Properties Analysis
4-Methoxybenzyl alcohol has a density of 1.113 g/mL at 25 °C . It has a refractive index of 1.544 . Its boiling point is 259 °C and its melting point is between 22-25 °C .Scientific Research Applications
Oxidation Reactions
4-Methoxy-3-(aminosulfonyl)benzyl alcohol is involved in various oxidation reactions. For example, it has been used in the study of oxygen transfer reactions with high valent oxoruthenium compounds. The reaction of methoxy substituted benzyl phenyl sulfides, including 4-methoxybenzyl derivatives, helps to distinguish between single electron transfer reactions and direct oxygen atom transfers in a two-electron process. This oxidation process results in the formation of methoxy substituted benzyl derivatives and aldehydes (Lai, Lepage, & Lee, 2002).
Photocatalytic Oxidation
The compound has been studied for its role in photocatalytic oxidation. Research indicates that derivatives like 4-methoxybenzyl alcohol can be oxidized into corresponding aldehydes on TiO2 photocatalysts under O2 atmosphere with visible light irradiation. This process is useful in the selective photocatalytic oxidation of benzyl alcohol and its derivatives (Higashimoto et al., 2009).
Organic Synthesis
In organic synthesis, 4-methoxy-3-(aminosulfonyl)benzyl alcohol derivatives have been used as protecting groups for carboxylic acids. Its derivatives, such as 4-methoxy-α-methyl benzyl esters, have been shown to be hydrolyzed effectively by specific reagents, illustrating its utility in synthetic chemistry (Yoo, Kim Hye, & Kyu, 1990).
Chemical Synthesis Optimization
The optimization of chemical synthesis processes also utilizes derivatives of 4-methoxy-3-(aminosulfonyl)benzyl alcohol. For instance, Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride synthesized from salicylic acid, involves steps such as etherification and amine reactions. The optimization of these processes has significant implications for improving total yield and efficiency in chemical production (Xu, Guo, Li, & Liu, 2018).
Electrophilic Substitution
The compound has been used in studies related to electrophilic substitution reactions. For instance, its derivatives have been used in the benzylation of alcohols and phenols under basic conditions, which highlights its application in the formation of various ethers and amines (Carlsen, 1998).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(hydroxymethyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-13-7-3-2-6(5-10)4-8(7)14(9,11)12/h2-4,10H,5H2,1H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTIWGKAGFOUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(aminosulfonyl)benzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B3209006.png)




![3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3209051.png)
![Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-](/img/structure/B3209063.png)

